molecular formula C5H8FNO B8699452 5-(Fluoromethyl)pyrrolidin-2-one

5-(Fluoromethyl)pyrrolidin-2-one

Cat. No. B8699452
M. Wt: 117.12 g/mol
InChI Key: WQNMHLGUIXQTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04326071

Procedure details

When in the procedure of Example 5 500 mg of 5-difluoromethyl-2-pyrrolidone is substituted for 5-fluoromethyl-2-pyrrolidone, 4-amino-4-difluoromethylbutyric acid is obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:9])[CH:3]1[NH:7][C:6](=[O:8])[CH2:5][CH2:4]1.FCC1NC(=[O:17])CC1>>[NH2:7][CH:3]([CH:2]([F:9])[F:1])[CH2:4][CH2:5][C:6]([OH:17])=[O:8]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC(C1CCC(N1)=O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCC1CCC(N1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(CCC(=O)O)C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.